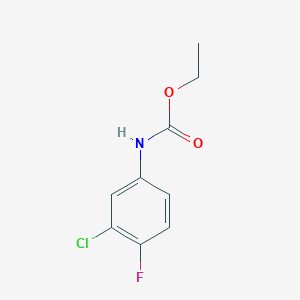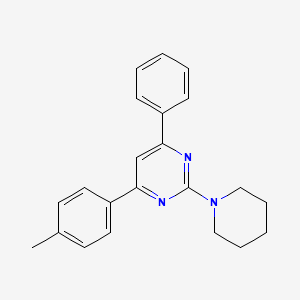
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine is not fully understood. However, studies have suggested that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the activity of certain enzymes and receptors in the body. For example, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters, which may contribute to the antidepressant and anxiolytic effects of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine.
Biochemical and Physiological Effects
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine inhibits the growth of cancer cells and fungi. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have antibacterial and antiviral activities. In animal studies, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been found to reduce anxiety and depression-like behaviors. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its broad range of biological activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to exhibit anticancer, antifungal, and antimicrobial activities, as well as potential therapeutic effects for neurological disorders. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has a relatively simple synthesis method and is commercially available. However, one limitation of using 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine in lab experiments is its potential toxicity. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been shown to have cytotoxic effects on certain cell lines, and its long-term effects on human health are not fully understood.
Orientations Futures
There are several future directions for the study of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. One area of research is the development of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine derivatives with improved therapeutic properties and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its potential use in the treatment of neurological disorders. Finally, the development of new synthesis methods for 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine and its derivatives may lead to more efficient and cost-effective production of these compounds.
Méthodes De Synthèse
The synthesis of 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine involves the reaction of 4-methylbenzaldehyde and phenylacetonitrile with ethyl cyanoacetate in the presence of ammonium acetate and piperidine. The resulting compound is then subjected to a cyclization reaction to form 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine. The yield of this synthesis method is reported to be around 70%.
Applications De Recherche Scientifique
4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, and antimicrobial activities. 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has also been shown to have potential as an antidepressant and anxiolytic agent. Additionally, 4-(4-methylphenyl)-6-phenyl-2-(1-piperidinyl)pyrimidine has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-17-10-12-19(13-11-17)21-16-20(18-8-4-2-5-9-18)23-22(24-21)25-14-6-3-7-15-25/h2,4-5,8-13,16H,3,6-7,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARATSCMFJTENZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-phenyl-2-piperidin-1-ylpyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)
![4-nitrobenzyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5695647.png)
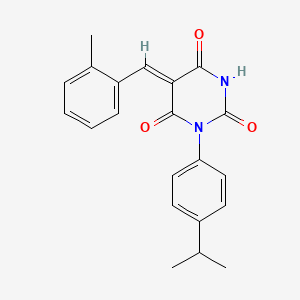
![N-[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5695655.png)
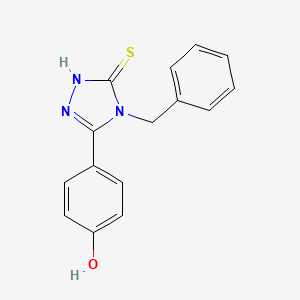
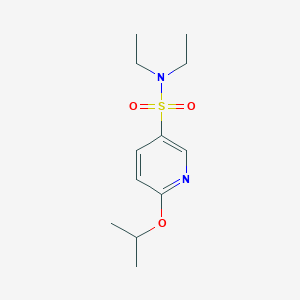
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B5695692.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5695697.png)
![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
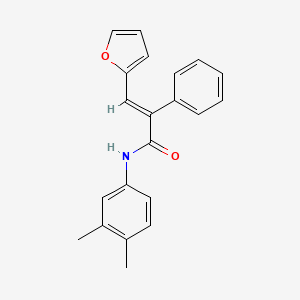
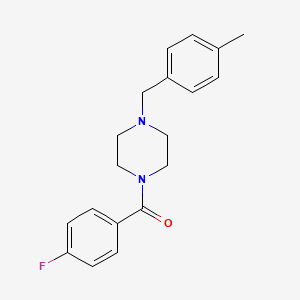
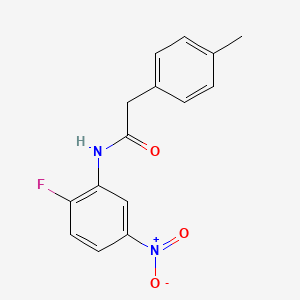
![2-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5695740.png)
